molecular formula C19H24N4O4S2 B2583211 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 533893-90-2

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2583211
CAS RN: 533893-90-2
M. Wt: 436.55
InChI Key: YFVPPKHNHBZBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H24N4O4S2 and its molecular weight is 436.55. The purity is usually 95%.
BenchChem offers high-quality 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds and Medicinal Chemistry

Heterocyclic compounds, which include structures like pyridine, thiophene, and benzimidazole, form a large class of organic compounds with potential central nervous system (CNS) effects ranging from antidepressant to convulsant activities. The presence of nitrogen (N), sulfur (S), and oxygen (O) in their structures contributes to a wide range of biological activities. Such compounds are foundational in the development of new CNS drugs, highlighting the importance of structural analogs like the subject compound in drug discovery processes (Saganuwan, 2017).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including benzimidazole and similar heterocyclic compounds, have been reviewed for their antitumor activities. These compounds demonstrate a range of biological properties, making them of interest in the search for new antitumor drugs. The structural analogy suggests that compounds like "2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide" could potentially exhibit similar antitumor properties (Iradyan et al., 2009).

Supramolecular Chemistry and Nanotechnology

Compounds with benzoyl and sulfamoyl groups, similar to the subject compound, have been utilized as building blocks in supramolecular chemistry for their ability to self-assemble into one-dimensional structures. These structures have applications ranging from nanotechnology to polymer processing and biomedical applications, demonstrating the versatility of such compounds in scientific research (Cantekin, de Greef, & Palmans, 2012).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives, which share structural similarities with the target compound, have been studied for their applications in optoelectronic materials. These compounds are integral to the development of electronic devices, luminescent elements, and photoelectric conversion elements due to their electroluminescent properties. This area of research illustrates the potential of heterocyclic compounds in the development of advanced materials (Lipunova et al., 2018).

properties

IUPAC Name

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S2/c1-20-18(25)16-14-9-10-23(4)11-15(14)28-19(16)21-17(24)12-5-7-13(8-6-12)29(26,27)22(2)3/h5-8H,9-11H2,1-4H3,(H,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVPPKHNHBZBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.